3'-Fluoro-4'-methylpropiophenone CAS number and safety data sheet
3'-Fluoro-4'-methylpropiophenone CAS number and safety data sheet
The following technical guide provides an in-depth analysis of 3'-Fluoro-4'-methylpropiophenone , a halogenated aromatic ketone used primarily as a scaffold in medicinal chemistry and materials science.[1]
[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
3'-Fluoro-4'-methylpropiophenone is a structural analog of the pharmaceutical intermediate 4'-methylpropiophenone, modified by the addition of a fluorine atom at the meta position relative to the ketone.[1] This fluorination is a strategic modification in drug design, often employed to block metabolic oxidation sites, modulate lipophilicity (
1.1 Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-(3-Fluoro-4-methylphenyl)propan-1-one |
| Common Synonyms | 3-Fluoro-4-methylpropiophenone; m-Fluoro-p-methylpropiophenone |
| CAS Registry Number | 107076-07-3 |
| Molecular Formula | C |
| Molecular Weight | 166.20 g/mol |
| SMILES | CCC(=O)C1=CC(F)=C(C)C=C1 |
| InChI Key | Predicted:[1][2][3][4][5][6] FSZOBSMJJFHVCQ-UHFFFAOYSA-N (Analogous) |
1.2 Physical Properties (Experimental & Predicted)
Note: As a specialized research chemical, some values are derived from structurally homologous series (e.g., 4'-methylpropiophenone).[1]
| Property | Data | Source/Confidence |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Observed in analogs |
| Boiling Point | 240–245 °C (at 760 mmHg) | Predicted based on 4'-Me analog (238°C) |
| Melting Point | < 25 °C (Likely liquid at RT) | Predicted |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| Solubility | Insoluble in water; Soluble in DCM, EtOH, EtOAc | Standard Ketone Profile |
| Flash Point | > 100 °C | Closed Cup (Estimated) |
Part 2: Safety Data Sheet (SDS) Summary
Hazard Classification (GHS): This compound is classified as a reactive organic intermediate.[2] While specific toxicological data is limited, it is treated under the "Warning" signal word due to the properties of fluorinated aromatic ketones.
Signal Word: WARNING
2.1 Hazard Statements (H-Codes)
2.2 Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/eye protection/face protection.[2][5][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][8] Remove contact lenses if present and easy to do.[2][8] Continue rinsing.[2][8][9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5][6]
2.3 Emergency Handling Workflow
Figure 1: Emergency response decision tree for exposure to fluorinated propiophenones.
Part 3: Synthesis & Applications
3.1 Synthetic Route: Friedel-Crafts Acylation
The most robust industrial route for synthesizing 3'-Fluoro-4'-methylpropiophenone utilizes a Friedel-Crafts acylation.[1] This method ensures regioselectivity due to the directing effects of the substituents on the benzene ring.
-
Precursors: 2-Fluoro-1-methylbenzene (o-Fluorotoluene) and Propionyl Chloride.[1][2]
-
Catalyst: Aluminum Chloride (AlCl
) (Lewis Acid).[2] -
Mechanism: The methyl group is an ortho/para activator.[2] The fluorine is a ortho/para director but deactivating.[2] The para position relative to the methyl group is sterically accessible and electronically favored, leading to the 1,3,4-substitution pattern.
Protocol Summary:
-
Setup: Flame-dried 3-neck flask under inert atmosphere (
). -
Reagents: Charge 1.1 eq of AlCl
in dry Dichloromethane (DCM). -
Addition: Add 1.0 eq of Propionyl Chloride dropwise at 0°C.
-
Substrate: Add 1.0 eq of 2-Fluoro-1-methylbenzene slowly, maintaining temperature < 5°C.
-
Workup: Quench with ice-water/HCl. Extract organic layer, wash with brine, dry over MgSO
.[2] -
Purification: Vacuum distillation.
Figure 2: Friedel-Crafts acylation pathway for regioselective synthesis.[1]
3.2 Applications in Drug Development
This compound serves as a versatile "Building Block" in medicinal chemistry:
-
Metabolic Stability Probing: The introduction of fluorine at the 3-position (adjacent to the 4-methyl) blocks potential metabolic hydroxylation or oxidation at the ring, extending the half-life (
) of drug candidates derived from the propiophenone scaffold.[1] -
Bupropion Analogs: Propiophenones are direct precursors to tert-butylamine substituted cathinones (bupropion class antidepressants).[2] The 3-fluoro analog is investigated for altered binding affinity to the Dopamine Transporter (DAT).[2]
-
SGLT2 Inhibitors: Fluorinated phenyl-ketone motifs appear in the synthesis of gliflozin-class antidiabetic drugs, where the ketone is subsequently reduced or functionalized.[2]
Part 4: Analytical Characterization
To validate the identity of 3'-Fluoro-4'-methylpropiophenone, the following spectral signatures are diagnostic:
1. Proton NMR (
-
1.20 (t, 3H): Methyl protons of the propionyl chain (-CH
-CH ).[1][2] -
2.35 (d, 3H): Methyl protons on the aromatic ring (Ar-CH
).[2] The doublet arises from long-range coupling with Fluorine ( ).[1][2] -
2.95 (q, 2H): Methylene protons of the propionyl group (-CH
-CH ).[1][2] -
7.2–7.7 (m, 3H): Aromatic protons.[2] The splitting pattern is complex due to
H- F coupling.[1][2]
2. Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): m/z 166.[2]
-
Base Peak: m/z 137 (Loss of ethyl group, [Ar-CO]
) or m/z 109 (Loss of propionyl group, [Ar] ).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107076-07-3. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(3-fluoro-4-methylphenyl)propan-1-one.[1][2] Retrieved from [Link][1][2]
-
Google Patents. Method for synthesizing 3'-methyl propiophenone and analogs (CN111393272A).[2] Retrieved from
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 23384-72-7 | 1-(3,4-Difluorophenyl)propan-1-one - AiFChem [aifchem.com]
- 4. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 5. 3'-Fluoro-4'-methylacetophenone | 42444-14-4 [sigmaaldrich.com]
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